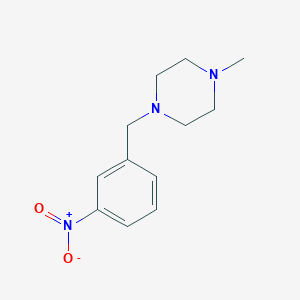
Erigeside C
描述
Molecular Structure Analysis
The molecular structure of Erigeside C is represented by the SMILES string:COC1=CC(=CC(=C1O)OC)C(=O)O[C@H]2C@@HCO)O)O)O . Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 360.31 g/mol. It has 5 hydrogen bond donors and 10 hydrogen bond acceptors. Its exact mass is 360.10564683 g/mol and its monoisotopic mass is also 360.10564683 g/mol .科学研究应用
隔离和结构分析
- Erigeside C,连同其他化合物,是从Acanthus ilicifolius和Capparis tenera的根部中分离出来的。通过广泛的光谱方法,包括NMR和HRESIMS光谱数据(Lin et al., 2017);(Su et al., 2008) 确定了其结构。
生物活性和药用研究
- 对Erigeron breviscapus的研究确定了this compound等糖苷。评估了这些化合物的潜在药用性质,包括视神经保护和清除自由基活性(Chen et al., 2002);(Jun-guo, 2006)。
分析方法的发展
- 在针对Erigeron breviscapus的研究中,建立了一种超高效液相色谱(UPLC)方法,用于确定包括this compound在内的各种成分。这有助于对草药的分析理解和质量控制(Yanyu, 2013)。
酶活性和应用
- 最近对酶的研究,包括与this compound相关的烯还原酶(ERs),突显了它们在工业应用中生产精细和特种化学品的潜力(Toogood & Scrutton, 2018)。
安全和危害
作用机制
Target of Action
Erigeside C is a phenolic compound that can be isolated from Erigeron breviscapus It has been found that a similar compound, erigeside ii, shows inhibitory activity against soluble epoxide hydrolase (seh) .
Mode of Action
Phenolic compounds like this compound are known to have antioxidant properties . They function by donating a hydrogen atom to lipid radicals, removing molecular oxygen, and quenching singlet oxygen .
Biochemical Pathways
Phenolic compounds are known to play a role in various biological systems, such as in the conversion of the neurotransmitter dopamine to norepinephrine, in peptide amidation, and in tyrosine metabolism .
Pharmacokinetics
It is known that the active components of erigeron breviscapus have a low bioavailability and a high elimination rate in vivo .
Result of Action
It has been suggested that this compound may have a role in promoting bone cell proliferation and bone regeneration, which could be beneficial in the treatment of osteoporosis and fractures . It may also have anti-inflammatory and anti-tumor biological activities .
Action Environment
It is known that the compound can be stored at room temperature .
属性
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxy-3,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O10/c1-22-7-3-6(4-8(23-2)10(7)17)14(21)25-15-13(20)12(19)11(18)9(5-16)24-15/h3-4,9,11-13,15-20H,5H2,1-2H3/t9-,11-,12+,13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYLTHWUJCCASO-APACUCGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is erigeside C and where is it found?
A1: this compound is a phenolic glycoside, a type of natural compound often found in plants. It has been isolated from various plant species, including Bauhinia glauca subsp. pernervosa [], Magnolia officinalis [], Iodes cirrhosa [], Acanthus ilicifolius [], Lindera obtusiloba [], Periploca calophylla [], Alchornea trewioides [], Euphorbia lunulata [], Capparis tenera [], and Illicium simonsii [].
Q2: What is the molecular formula and weight of this compound?
A2: While the provided research excerpts do not explicitly state the molecular formula and weight of this compound, they do mention that spectroscopic methods, including mass spectrometry, were used to characterize the compound. These techniques are crucial for determining such information.
Q3: Are there any studies on the potential toxicity of this compound?
A3: The provided research excerpts do not provide information on the toxicology of this compound. Further investigation into its safety profile would be necessary.
Q4: What analytical methods are commonly used to identify and quantify this compound?
A5: The research excerpts highlight the use of various chromatographic techniques, including column chromatography (silica gel, ODS, MCI, Sephadex LH-20), semi-preparative HPLC, and reversed-phase HPLC, for the isolation and purification of this compound [, , , , , ]. Additionally, spectroscopic methods such as 1H NMR, 13C NMR, 2D NMR, HR-ESI-MS, and physicochemical property analyses are employed for structural elucidation and confirmation [, , , , , , , , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4-Dioxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B172440.png)

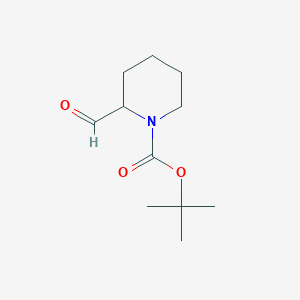
![[(2R,3R,4S,5R,6R)-4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B172445.png)
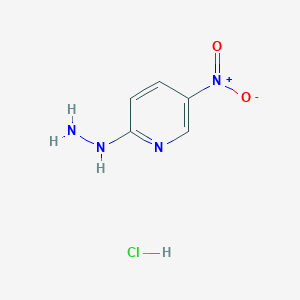
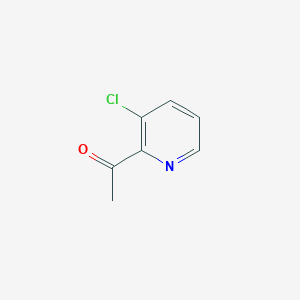
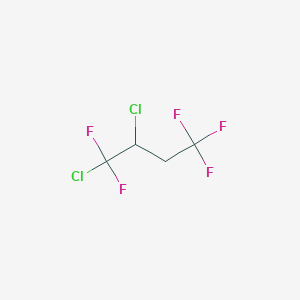

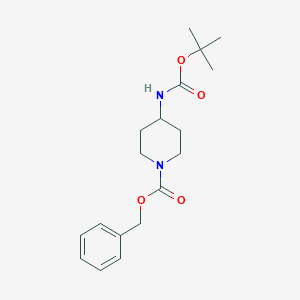


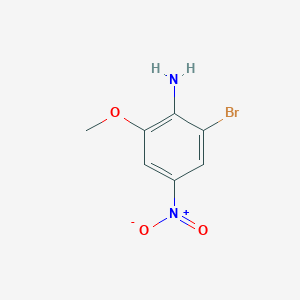
![Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B172478.png)
